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2-(2-Aminoethyl)isonicotinonitrile

Cat. No.: B11813103
M. Wt: 147.18 g/mol
InChI Key: FPUJVMWLSAMTMT-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)isonicotinonitrile is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 135.18 g/mol . It features a molecular structure incorporating both an isonicotinonitrile moiety and a 2-aminoethyl side chain, making it a versatile and valuable bifunctional scaffold in scientific research. The presence of these two distinct functional groups allows researchers to utilize this compound in various synthetic pathways. The primary amino group can participate in amide bond formation or act as a linker, while the nitrile group on the pyridine ring offers potential for further chemical transformation into other functional groups, such as amidines or tetrazoles. This makes this compound a promising building block for the synthesis of more complex molecules, including focused libraries for pharmaceutical screening and the development of chemical probes. As a reference standard, it aids in method development and analytical studies. Safety and Handling: This product is labeled with the signal word "Warning" and may exhibit certain hazards. Researchers should consult the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Standard safety precautions include wearing protective gloves, eye protection, and working in a well-ventilated area . Disclaimer: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B11813103 2-(2-Aminoethyl)isonicotinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-(2-aminoethyl)pyridine-4-carbonitrile

InChI

InChI=1S/C8H9N3/c9-3-1-8-5-7(6-10)2-4-11-8/h2,4-5H,1,3,9H2

InChI Key

FPUJVMWLSAMTMT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C#N)CCN

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 2 2 Aminoethyl Isonicotinonitrile

Retrosynthetic Analysis of 2-(2-Aminoethyl)isonicotinonitrile

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process helps in designing a logical synthetic route. For this compound, two primary disconnections are considered, as illustrated below.

A primary disconnection can be made at the C-C bond between the pyridine (B92270) ring and the ethylamino side chain. This leads to a pyridyl synthon and an aminoethyl synthon. The pyridyl synthon would be a 2-halopyridine-4-carbonitrile, which can participate in coupling reactions, or a 2-lithiated pyridine derivative. The aminoethyl synthon could be a protected 2-aminoethyl halide or a similar species. youtube.com

A second key disconnection involves the bond between the nitrogen and the ethyl group of the side chain. This suggests a reductive amination approach, starting from a precursor such as 2-(2-oxoethyl)isonicotinonitrile and ammonia (B1221849). youtube.com Further deconstruction of the isonicotinonitrile core itself can be envisioned through cyclization reactions of acyclic precursors.

Classical and Contemporary Synthetic Routes to the Isonicotinonitrile Core

The isonicotinonitrile scaffold is a key structural feature, and its synthesis can be approached in several ways.

Precursor-Based Synthesis from Related Pyridine Acetonitriles and Isonicotinonitrile Derivatives

One of the most direct methods to obtain isonicotinonitrile derivatives is by modifying existing pyridine structures. For instance, a pre-existing pyridine ring with a suitable leaving group at the 4-position, such as a halogen, can be converted to the nitrile through nucleophilic substitution with a cyanide salt.

Alternatively, the synthesis can start from a pyridine derivative that already contains a nitrile group. For example, 2-chloro-4-cyanopyridine (B57802) can be a versatile intermediate. The chloro substituent at the 2-position can be subsequently manipulated to introduce the desired aminoethyl side chain. The synthesis of such precursors can be achieved from commercially available pyridinones. chem-soc.si

Table 1: Examples of Precursor-based Syntheses for Isonicotinonitrile Derivatives

Starting Material Reagents Product Reference
4-Chloropyridine NaCN, DMSO Isonicotinonitrile [General Knowledge]
2-Pyridone-4-carbonitrile POCl₃ 2-Chloroisonicotinonitrile chem-soc.si

This table is illustrative and presents general transformations applicable to the synthesis of the core structure.

Cyclization Reactions for Pyridine Ring Formation

The construction of the pyridine ring from acyclic precursors is a powerful strategy that allows for the introduction of various substituents. The Hantzsch pyridine synthesis, although traditionally used for dihydropyridines, can be adapted to produce pyridines. nih.gov A more direct approach for substituted cyanopyridines is the Guareschi-Thorpe condensation, which involves the reaction of a β-ketoester with a cyanoacetamide in the presence of a base.

Multicomponent reactions offer an efficient way to construct complex molecules in a single step. For the synthesis of nicotinonitriles, a one-pot reaction of an aldehyde, malononitrile, and an ammonium (B1175870) salt can be employed. nih.govresearchgate.net This approach allows for the rapid assembly of the substituted pyridine core. Another novel method involves an I₂-promoted formal [3 + 1 + 1 + 1] cyclization to construct a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton from aryl methyl ketones, malononitrile, and 5-aminopyrazoles. rsc.org

Introduction and Modification of the 2-Aminoethyl Moiety

Once the isonicotinonitrile core is established, the next crucial step is the introduction of the 2-aminoethyl side chain at the 2-position of the pyridine ring.

Amination Strategies, including Reductive Amination and Direct Amination

Reductive amination is a widely used and effective method for forming C-N bonds. masterorganicchemistry.comwikipedia.org This strategy would involve a precursor such as 2-(formylmethyl)isonicotinonitrile or 2-(2-oxoethyl)isonicotinonitrile, which can be reacted with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the target primary amine. masterorganicchemistry.comrit.edu This method is generally mild and avoids the over-alkylation issues often encountered with direct alkylation of amines. youtube.com

Direct amination of a suitable precursor is another possibility. For instance, a 2-(2-hydroxyethyl)isonicotinonitrile (B1489328) could be converted to a halide or sulfonate, followed by nucleophilic substitution with ammonia or a protected amine equivalent. The Chichibabin reaction, which involves the direct amination of pyridines with sodium amide, is a classic method for introducing an amino group at the 2- or 4-position. youtube.comyoutube.com However, this reaction typically requires harsh conditions and may not be suitable for substrates with sensitive functional groups.

Table 2: Comparison of Amination Strategies

Method Precursor Reagents Advantages Disadvantages
Reductive Amination 2-(2-Oxoethyl)isonicotinonitrile NH₃, NaBH₃CN or NaBH(OAc)₃ Mild conditions, good control Requires carbonyl precursor
Direct Nucleophilic Substitution 2-(2-Bromoethyl)isonicotinonitrile NH₃ Direct Potential for over-alkylation, harsh conditions

Coupling Reactions Involving Aminoethyl Precursors

Modern cross-coupling reactions provide a powerful toolkit for the formation of carbon-carbon bonds. To introduce the aminoethyl group, a 2-halo-isonicotinonitrile can be coupled with a suitable aminoethyl-containing organometallic reagent. For example, a Negishi or Suzuki coupling could be employed using an organozinc or organoboron reagent, respectively, bearing a protected aminoethyl group.

Another elegant approach involves the Sonogashira coupling of a 2-halo-isonicotinonitrile with a protected amino-alkyne, such as N-Boc-propargylamine. The resulting alkyne can then be reduced to the corresponding saturated ethyl linkage. This multi-step sequence allows for the controlled introduction of the aminoethyl moiety. A pyridine-pyridine cross-coupling reaction has also been developed using pyridyl phosphonium (B103445) salts and cyanopyridines with B₂pin₂ as an electron-transfer reagent, which could potentially be adapted for this synthesis. nih.gov

Catalytic Systems in the Synthesis of this compound and Analogues

The transformation of a nitrile group to a primary amine is a cornerstone of organic synthesis, and catalytic hydrogenation stands out as the most efficient method for this conversion. acsgcipr.org For the synthesis of this compound, a potential precursor would be 2-(cyanomethyl)isonicotinonitrile. The selective reduction of the side-chain nitrile in the presence of the pyridine ring and its cyano-substituent is a critical step.

Various catalytic systems have been developed for the reduction of nitriles, many of which are applicable to heterocyclic compounds. These systems typically employ transition metals, either as heterogeneous or homogeneous catalysts.

Heterogeneous Catalysts:

Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture and potential for recycling. Common choices for nitrile hydrogenation include:

Palladium (Pd): Palladium on a carbon support (Pd/C) is a versatile and commonly used catalyst for nitrile reduction. acsgcipr.org It often requires moderate to high pressures of hydrogen gas and can be effective for both aromatic and aliphatic nitriles.

Platinum (Pt): Platinum-based catalysts, such as platinum(IV) oxide (PtO₂), are also highly effective for nitrile hydrogenation.

Nickel (Ni): Raney Nickel, a fine-grained solid composed mostly of nickel, is a cost-effective and highly active catalyst for the reduction of nitriles to primary amines. acs.org

Cobalt (Co): Cobalt-based catalysts have also been employed for nitrile reductions. acsgcipr.org

The choice of catalyst can significantly influence the selectivity of the reaction, particularly in preventing the formation of secondary and tertiary amine byproducts. acsgcipr.org The reaction conditions, including solvent, temperature, and pressure, must be carefully optimized for each specific substrate.

Homogeneous Catalysts:

Homogeneous catalysts, while often offering higher selectivity and milder reaction conditions, can be more challenging to separate from the product. Ruthenium-based complexes have shown particular promise in the selective hydrogenation of nitriles. acsgcipr.orgthieme-connect.de For instance, ruthenium pincer complexes have been reported to catalyze the low-pressure hydrogenation of nitriles to primary amines with high efficiency. acsgcipr.org

The following table summarizes various catalytic systems that have been successfully employed for the reduction of nitriles in contexts that are relevant to the synthesis of this compound analogues.

Catalyst SystemSubstrate TypeProductKey Features
Pd/C, H₂Aromatic/Aliphatic NitrilesPrimary AminesWidely applicable, requires hydrogen pressure. acsgcipr.org
PtO₂, H₂Aromatic/Aliphatic NitrilesPrimary AminesHighly effective, often used in laboratory scale.
Raney Ni, H₂Aromatic/Aliphatic NitrilesPrimary AminesCost-effective, highly active. acs.org
Co-based catalysts, H₂NitrilesPrimary AminesAlternative to precious metal catalysts. acsgcipr.org
Ruthenium Pincer Complexes, H₂NitrilesPrimary AminesHigh selectivity under low pressure. acsgcipr.org

Alternative Synthetic Routes:

An alternative approach to the synthesis of this compound could involve the alkylation of 2-aminoisonicotinonitrile with a suitable two-carbon synthon bearing a protected amino group, followed by deprotection. For instance, reaction with 2-chloroethylamine (B1212225) hydrochloride could potentially introduce the aminoethyl side chain. google.com However, this method may suffer from issues of over-alkylation and require careful control of reaction conditions. researchgate.net

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly integral to the development of synthetic methodologies, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.in In the context of synthesizing this compound and its analogues, several green chemistry considerations are pertinent.

Catalysis: The use of catalytic methods, particularly heterogeneous catalysts, aligns well with green chemistry principles. rasayanjournal.co.in Catalysts, by their nature, reduce the amount of reagents required and can often be recycled and reused, minimizing waste. The development of non-precious metal catalysts, such as those based on nickel or cobalt, is also a key area of green chemistry research, reducing reliance on expensive and rare metals like palladium and platinum. acsgcipr.orgacs.org

Solvents: The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The ideal green solvent is non-toxic, non-flammable, readily available, and easily recycled. Water is an excellent green solvent, and catalytic reactions in aqueous media are highly desirable. For nitrile reductions, the use of greener solvents like ethanol (B145695) or even solvent-free conditions, where possible, would significantly improve the environmental profile of the synthesis. bhu.ac.in

Energy Efficiency: Microwave-assisted synthesis and ultrasonication are two techniques that can enhance reaction rates, often leading to higher yields in shorter reaction times and with lower energy consumption compared to conventional heating methods. rasayanjournal.co.in These techniques have been successfully applied to the synthesis of various pyridine derivatives.

The following table highlights green chemistry approaches relevant to the synthesis of pyridine derivatives.

Green Chemistry PrincipleApplication in Pyridine Synthesis
Catalysis Use of recyclable heterogeneous catalysts (e.g., Pd/C, Raney Ni). acsgcipr.orgacs.orgrasayanjournal.co.in
Safer Solvents Employing water, ethanol, or solvent-free conditions. rasayanjournal.co.inbhu.ac.in
Energy Efficiency Microwave-assisted and ultrasonic irradiation to reduce reaction times and energy use. rasayanjournal.co.in
Atom Economy Designing multi-component reactions to maximize the incorporation of starting materials. nih.gov
Renewable Feedstocks Utilizing starting materials derived from renewable resources where feasible.

By integrating these catalytic systems and green chemistry principles, the synthesis of this compound can be approached in a manner that is not only efficient and selective but also environmentally responsible.

Advanced Chemical Transformations and Derivatization Strategies of 2 2 Aminoethyl Isonicotinonitrile

Reactivity of the Primary Amine Functionality

The primary amine group in 2-(2-Aminoethyl)isonicotinonitrile is a potent nucleophile, making it a prime site for a range of chemical modifications. Its reactivity is central to building more complex molecular architectures.

Acylation and Alkylation Reactions

The nucleophilic character of the primary amine allows for straightforward acylation and alkylation reactions.

Acylation involves the reaction of the amine with acylating agents such as acyl chlorides or acid anhydrides. This reaction typically occurs in the presence of a base to neutralize the acidic byproduct (e.g., HCl), leading to the formation of a stable amide linkage. This transformation is fundamental in peptide synthesis and for introducing various functional groups onto the molecule.

Alkylation introduces alkyl groups onto the amine nitrogen. This can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine displaces the halide. The degree of alkylation (mono-, di-, or even tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be controlled by the reaction conditions and the stoichiometry of the reactants.

Table 1: Representative Acylation and Alkylation Reactions

Reaction Type Reagent Example Product Type
Acylation Acetyl Chloride N-acetyl derivative
Acylation Benzoic Anhydride N-benzoyl derivative
Alkylation Methyl Iodide N-methyl derivative
Alkylation Benzyl Bromide N-benzyl derivative

Condensation and Imine Formation

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is a cornerstone of organic synthesis and is characterized by the formation of a carbon-nitrogen double bond (C=N). masterorganicchemistry.comlumenlearning.com

The formation of an imine is a reversible, acid-catalyzed process. libretexts.orglibretexts.org The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. libretexts.org This is followed by a proton transfer to create a neutral intermediate called a carbinolamine. libretexts.orglibretexts.org In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the imine. libretexts.org The pH must be carefully controlled, as high acidity would protonate the amine, rendering it non-nucleophilic, while low acidity would not be sufficient to promote the elimination of water. lumenlearning.com

Table 2: Imine Formation Reaction

Reactant 1 Reactant 2 (Example) Catalyst Product
This compound Benzaldehyde Acid (e.g., p-TsOH) N-benzylidene-2-(4-cyanopyridin-2-yl)ethan-1-amine
This compound Acetone Acid (e.g., H+) N-isopropylidene-2-(4-cyanopyridin-2-yl)ethan-1-amine

Cycloaddition Reactions

While the primary amine itself does not typically participate directly in cycloaddition reactions, the cyanopyridine moiety of the molecule is an active participant. The nitrile group, in particular, can engage in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. wikipedia.org

One of the most significant types is the [2+2+2] cycloaddition, an atom-efficient process for synthesizing carbo- and heterocyclic systems. rsc.org In this reaction, the nitrile group can act as one of the 2π components, reacting with two alkyne molecules, often catalyzed by transition metals, to form a substituted pyridine (B92270) ring. rsc.org The nitrile functional group, which is generally unreactive as a dienophile or enophile in thermal Diels-Alder or ene reactions, can be induced to participate in formal [2+2+2] cycloadditions. mit.edu These transformations provide a metal-free strategy for creating complex polycyclic pyridine derivatives through pericyclic cascade mechanisms. mit.edu

Reactivity of the Nitrile Group (Cyanopyridine Moiety)

The nitrile group (C≡N) on the pyridine ring is a versatile functional group characterized by its strong polarization and electrophilic carbon atom. pressbooks.pub This makes it susceptible to attack by nucleophiles and allows for its transformation into other valuable functional groups.

Nucleophilic Additions to the Nitrile Functionality

The chemistry of the nitrile group is in many ways analogous to that of a carbonyl group. It readily reacts with nucleophiles to yield an sp2-hybridized imine anion intermediate. pressbooks.pubucalgary.ca

Strong, anionic nucleophiles such as Grignard reagents (RMgX) or organolithium reagents (RLi) can add directly to the electrophilic carbon of the nitrile. ucalgary.ca The resulting imine anion is then hydrolyzed during aqueous workup to yield a ketone. libretexts.org Weaker, neutral nucleophiles like water or alcohols require acid catalysis to activate the nitrile group. ucalgary.ca Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack by the weak nucleophile. ucalgary.ca

Table 3: Nucleophilic Addition to the Nitrile Group

Nucleophile Type Reagent Example Intermediate Final Product (after workup)
Strong Nucleophile Phenylmagnesium Bromide Imine anion 2-(2-Aminoethyl)-4-benzoylpyridine
Strong Nucleophile Butyllithium Imine anion 2-(2-Aminoethyl)-4-pentanoylpyridine
Weak Nucleophile Water (with H+) Hydroxy imine 2-(2-Aminoethyl)isonicotinamide

Transformations to Carboxylic Acids, Amides, and Amidines

One of the most useful transformations of the nitrile group is its hydrolysis to a carboxylic acid or an amide. libretexts.org This can be achieved under either acidic or basic aqueous conditions. libretexts.org

Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the nitrile carbon to form an imine anion. pressbooks.publibretexts.org Protonation yields a hydroxy imine, which tautomerizes to the more stable amide. pressbooks.pub Further hydrolysis of the amide, which involves nucleophilic attack of hydroxide on the carbonyl carbon, leads to the formation of a carboxylate salt, which is then protonated in a final acidification step to give the carboxylic acid. pressbooks.pub In acidic conditions, the nitrile is first protonated to enhance its electrophilicity before being attacked by water, ultimately leading to the same products via the amide intermediate. libretexts.org

The nitrile group can also be converted to an amidine. This transformation is typically achieved by reacting the nitrile with an amine in the presence of a Lewis acid catalyst or by the Pinner reaction, which involves treating the nitrile with an alcohol and HCl to form an imidate salt, followed by reaction with ammonia (B1221849) or an amine.

Table 4: Transformations of the Nitrile Group

Reaction Type Reagents Intermediate Product Final Product
Acidic Hydrolysis H₂O, H⁺, heat 2-(2-Aminoethyl)isonicotinamide 2-(2-Aminoethyl)isonicotinic acid
Basic Hydrolysis 1. NaOH, H₂O, heat; 2. H₃O⁺ 2-(2-Aminoethyl)isonicotinamide 2-(2-Aminoethyl)isonicotinic acid
Amidine Formation 1. HCl, Ethanol (B145695); 2. NH₃ Ethyl 2-(2-aminoethyl)isonicotinimidate 2-(2-Aminoethyl)isonicotinamidine

Involvement in Heterocyclic Ring-Forming Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a cyano group, makes it a valuable precursor for the synthesis of various heterocyclic systems. The primary amino group can readily participate in cyclization reactions with suitable electrophilic partners, leading to the formation of new ring structures appended to the isonicotinonitrile core.

One common strategy involves the reaction of the amino group with dicarbonyl compounds or their equivalents. For instance, condensation with β-dicarbonyl compounds can yield seven-membered rings, such as diazepines. The specific reaction conditions and the nature of the dicarbonyl substrate dictate the final heterocyclic structure.

Furthermore, the amino group can be acylated, and the resulting amide can undergo intramolecular cyclization. This approach has been utilized to construct fused heterocyclic systems. The reactivity of the cyano group can also be harnessed in cyclization reactions, often after initial transformation of the amino group. For example, the amino group can be converted into a more reactive functional group that subsequently participates in a cyclization reaction involving the nitrile.

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The pyridine ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, although its reactivity is significantly influenced by the electronic nature of the substituents.

Electrophilic Aromatic Substitution:

The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orguomosul.edu.iq This deactivation makes electrophilic substitution on the pyridine ring of this compound challenging, often requiring harsh reaction conditions. quimicaorganica.orgquora.com When such reactions do occur, substitution is predicted to favor the 3- and 5-positions relative to the ring nitrogen. quimicaorganica.orgquora.comquora.com This regioselectivity is governed by the stability of the cationic intermediate (sigma complex) formed during the reaction. Attack at the 3- or 5-position results in a more stable intermediate compared to attack at the 2- or 4-positions. quimicaorganica.org The presence of the aminoethyl and cyano groups further influences the electron density of the ring, potentially directing incoming electrophiles. For instance, nitration and sulfonation can be achieved, but typically require vigorous conditions. uomosul.edu.iqyoutube.com

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. quora.comstackexchange.comquimicaorganica.org The presence of a good leaving group at these positions facilitates the reaction. quimicaorganica.orgyoutube.com The stability of the intermediate Meisenheimer-like complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, is a key factor driving this regioselectivity. quora.comstackexchange.com In the context of this compound, while the aminoethyl group is not a typical leaving group, the pyridine nitrogen activates the ring towards nucleophilic attack. Reactions with strong nucleophiles can potentially lead to substitution or ring transformation reactions. wur.nl For example, pyridines substituted with a good leaving group, such as a halogen, at the 2- or 4-position readily undergo substitution with nucleophiles like alkoxides. youtube.com

Synthesis of Complex Heterocyclic Systems Incorporating this compound Scaffolds

The this compound scaffold is a valuable building block for the synthesis of more complex heterocyclic systems, many of which are of interest in medicinal chemistry and drug discovery. nih.govnih.gov

The amino group provides a convenient handle for annulation reactions, where a new ring is fused onto the existing pyridine structure. For example, reaction with α,β-unsaturated ketones or esters can lead to the formation of fused dihydropyridine (B1217469) or dihydropyrimidine (B8664642) derivatives through a Michael addition followed by intramolecular cyclization.

Furthermore, multi-component reactions (MCRs) offer an efficient strategy for the rapid construction of complex molecules from simple starting materials. nih.gov this compound can be envisioned as a component in MCRs, where the amino and cyano groups participate in a cascade of reactions to form intricate polycyclic structures. For example, the amino group could react with an aldehyde and an isocyanide in a Ugi-type reaction, with the nitrile group potentially participating in a subsequent intramolecular transformation.

The synthesis of fused systems like thienopyridines and pyridothiazoles has been reported from related pyridinethione precursors, highlighting the potential for similar transformations starting from derivatives of this compound. researchgate.net The construction of coumarin-fused heterocycles and other complex systems often relies on the strategic cyclization of functionalized precursors. mdpi.com

Below is a table summarizing some of the complex heterocyclic systems that can be conceptually derived from this compound and the general synthetic strategies involved.

Target Heterocyclic SystemGeneral Synthetic StrategyPotential Reagents
Fused DihydropyrimidinesAnnulation via Michael Addition and Cyclizationα,β-Unsaturated Esters/Ketones
Fused DiazepinesCondensation/Cyclizationβ-Dicarbonyl Compounds
Polycyclic Systems via MCRMulti-component Cascade ReactionsAldehydes, Isocyanides
Fused ThiophenesAnnulation from Thione Derivativeα-Haloketones

Coordination Chemistry and Metal Complexation with 2 2 Aminoethyl Isonicotinonitrile

2-(2-Aminoethyl)isonicotinonitrile as a Multidentate Ligand

This compound is a versatile building block in the synthesis of more complex polydentate ligands. researchgate.net Its potential to act as a multidentate ligand is a key feature of its coordination chemistry. The presence of a pyridine (B92270) ring, a nitrile group, and an amino group provides multiple binding sites for metal ions.

Binding Modes through Pyridine Nitrogen, Nitrile Nitrogen, and Amino Nitrogen

The coordination of this compound to a metal center can occur through one or more of its nitrogen-containing functional groups: the pyridine nitrogen, the nitrile nitrogen, and the amino nitrogen. The specific binding mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a common coordination site for metal ions. nsf.govpvpcollegepatoda.org In many complexes, the pyridine nitrogen of similar ligands has been shown to coordinate to the metal center. researchgate.net

Nitrile Nitrogen: The nitrogen atom of the nitrile group can also participate in coordination. The cyano group can act as a terminal ligand, binding through the nitrogen atom, or as a bridging ligand, connecting two metal centers. researchgate.net The coordination of the nitrile group can sometimes lead to the formation of polymeric structures. researchgate.net

Amino Nitrogen: The primary amino group provides another potential coordination site. The nitrogen of the amino group can donate its lone pair of electrons to a metal ion, forming a coordinate bond. nih.gov In some cases, the amino group can act as a pendant arm that coordinates to the metal center. nih.gov

The versatility in binding modes allows for the formation of a wide range of coordination compounds with varying geometries and properties. For instance, in some complexes, the ligand may act as a bidentate or tridentate ligand, coordinating through a combination of its donor atoms.

Chelation Effects and Ligand Conformation

When this compound coordinates to a metal ion through more than one of its donor atoms, it forms a chelate ring. This chelation effect generally leads to the formation of more stable complexes compared to those formed with monodentate ligands. The stability of the resulting complex is influenced by the size of the chelate ring and the conformational flexibility of the ligand.

The conformation of the this compound ligand within a metal complex is dictated by the coordination geometry of the metal ion and the steric interactions between the ligand and other coordinated species. The ethylamino side chain can adopt various conformations to accommodate the geometric preferences of the metal center. In some instances, the ligand conformation can be influenced by intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice. nih.gov

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its derivatives can typically be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. jocpr.comnih.gov The resulting complexes can be characterized by a variety of analytical techniques, including elemental analysis, infrared (IR) and UV-Visible spectroscopy, and single-crystal X-ray diffraction.

Complexes with First-Row Transition Metals (e.g., Fe(II), Cu(II), Ni(II))

Complexes of first-row transition metals with ligands containing pyridine and amino functionalities have been extensively studied.

Iron(II) Complexes: Iron(II) complexes with amino-pyridine ligands have been synthesized and characterized. nsf.gov These complexes often exhibit interesting magnetic properties and can adopt various geometries, such as distorted trigonal bipyramidal. nsf.gov The synthesis of these complexes can be achieved by reacting an iron(II) salt with the ligand in an appropriate solvent. core.ac.uk

Copper(II) Complexes: A variety of copper(II) complexes with ligands similar to this compound have been reported. mdpi.comrsc.orgresearchgate.netbanglajol.infonih.govrsc.org The coordination geometry around the Cu(II) ion in these complexes is often distorted square pyramidal or octahedral. nih.govmdpi.com The synthesis of these complexes typically involves the reaction of a copper(II) salt with the ligand in solution. mdpi.com

Nickel(II) Complexes: Nickel(II) complexes with related N-donor ligands have been synthesized and structurally characterized. psu.edunih.gov These complexes can exhibit different coordination geometries, including square planar and octahedral. nih.gov The synthesis often involves the reaction of a nickel(II) salt with the ligand, sometimes in the presence of a counter-ion like hexafluorophosphate. psu.edu

Table 1: Examples of First-Row Transition Metal Complexes with Related Ligands

Metal IonLigand TypeCoordination GeometryReference
Fe(II)Amino-pyridineDistorted Trigonal Bipyramidal nsf.gov
Cu(II)Pyridine-AmideAxially Elongated Octahedral/Square Pyramidal mdpi.com
Ni(II)Pyridine-ThiazoleOctahedral nih.gov

Complexes with Lanthanides and Other Metal Ions

The coordination chemistry of this compound extends beyond first-row transition metals to include lanthanides and other metal ions.

Lanthanide Complexes: Lanthanide complexes with pyridine-containing ligands are of interest due to their potential luminescent properties. rsc.orgrsc.org The synthesis of such complexes often involves the reaction of a lanthanide salt with the ligand in a suitable solvent. rsc.org The coordination of the ligand to the lanthanide ion can sensitize the metal's luminescence, leading to emission in the near-infrared (NIR) region. rsc.org Cyanide-bridged heterometallic complexes involving lanthanides have also been reported. chemrxiv.org

Other Metal Ions: The ligand has also been shown to form complexes with other metal ions, such as lead(II). nih.gov In these complexes, the 2-(2-aminoethyl)pyridine (B145717) moiety can act as a cation and participate in the formation of hybrid organic-inorganic perovskite-type structures. nih.gov Additionally, complexes with metals like zinc(II) and cadmium(II) have been synthesized and structurally characterized. researchgate.netresearchgate.net

Structural Analysis of Coordination Compounds

Structural analysis of complexes with related ligands reveals a variety of coordination environments. For example, in a copper(II) complex with a tripodal tetradentate ligand containing an aminoethyl and two pyridylmethyl groups, the copper ion is coordinated to all four nitrogen atoms of the ligand. rsc.org In another example, a lead iodide hybrid with 2-(2-ammonioethyl)pyridine forms a two-dimensional structure where the organic cations are arranged in a face-to-face stacking pattern, promoting π-π interactions. nih.gov

The structural diversity of these complexes is often influenced by the nature of the metal ion, the counter-anions present, and the crystallization conditions. Hydrogen bonding and other non-covalent interactions also play a crucial role in determining the final crystal packing. nih.gov

Table 2: Crystallographic Data for Selected Complexes with Related Ligands

ComplexCrystal SystemSpace GroupKey Structural FeatureReference
Cu(3,4(2)-CR)2MonoclinicP2(1)/nDistorted square-pyramidal Cu(II) nih.gov
(2-AEP)2PbI4Not specifiedNot specified2D hybrid with face-to-face stacking of pyridyl rings nih.gov
[Zn(NH3)(μ-4aepy)Ni(μ-CN)(CN)3]nMonoclinicP21/nOne-dimensional polymeric chain researchgate.net

X-ray Diffraction Studies of Metal-2-(2-Aminoethyl)isonicotinonitrile Complexes

For instance, the crystal structures of copper(II) complexes with Schiff bases derived from the related compound 2-(2-aminoethyl)pyridine have been determined. rsc.orgresearchgate.net In one such complex, [Cu(II)(epy(di-t-Buba))Cl]·0.042H₂O, the copper(II) ion exhibits a tetrahedrally distorted coordination sphere in the solid state. rsc.orgresearchgate.net Similarly, the complex [Cu(II)(epy(di-t-Buba))O₂CCH₃] also shows a distorted tetrahedral geometry around the Cu(II) center. rsc.orgresearchgate.net In both cases, the metal ions are situated in a tetragonal environment. rsc.orgresearchgate.net

The coordination of different metal ions with various Schiff base ligands often results in distinct crystal systems. For example, studies on Co(II), Ni(II), and Cu(II) complexes with the bidentate Schiff base ligand 4-bromo-2-chloro-6-[(1Z)-N-(phenyl) ethanimidoyl] phenol (B47542) (BCEP) revealed that the Co(II) and Cu(II) complexes crystallize in a monoclinic system, while the Ni(II) complex adopts a triclinic system. spuvvn.edu The specific space groups were identified as P 1 21 1 for the Co(II) complex and P 1 21/a for the Cu(II) complex. spuvvn.edu

In a nickel(II) coordination polymer with 2-(4-bromophenoxy)acetohydrazide (B95197), X-ray diffraction analysis showed a polymeric structure where the Ni(II) atom is in a distorted octahedral environment. mdpi.com Two bridging chloride atoms link the metal centers, forming a polymer chain. mdpi.com

The table below summarizes crystallographic data for selected metal complexes with ligands structurally related to this compound.

CompoundCrystal SystemSpace GroupKey Features
[Cu(II)(epy(di-t-Buba))Cl]·0.042H₂O--Tetrahedrally distorted Cu(II) coordination sphere. rsc.orgresearchgate.net
[Cu(II)(epy(di-t-Buba))O₂CCH₃]--Tetrahedrally distorted Cu(II) coordination sphere. rsc.orgresearchgate.net
Co(II)-BCEP ComplexMonoclinicP 1 21 1-
Ni(II)-BCEP ComplexTriclinicP1̅-
Cu(II)-BCEP ComplexMonoclinicP 1 21/a-
[NiCl₂L(2-PrOH)]n (L = 2-(4-bromophenoxy)acetohydrazide)--Polymeric structure with distorted octahedral Ni(II). mdpi.com

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for probing the interactions between metal ions and ligands like this compound. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy, in particular, provide key insights into the coordination environment.

Infrared (IR) Spectroscopy: The coordination of this compound to a metal center typically leads to noticeable shifts in the vibrational frequencies of its functional groups. For example, in polymeric coordination complexes of poly(4-vinylpyridine) with ruthenium, the C-N stretching vibration of the pyridine ring shifts to a higher energy by 15–20 cm⁻¹. kpi.ua This "blue shift" is a characteristic indicator of the pyridine nitrogen coordinating to the metal ion. kpi.ua Similarly, studies on metal complexes with other nitrogen-containing ligands have shown that the stretching vibrations of amino groups (NH₂) also shift, indicating their involvement in the coordination. ekb.eg

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within the ligand and the metal ion are sensitive to complex formation. The UV-Vis spectra of free ligands typically show bands corresponding to π → π* and n → π* transitions. researchgate.net Upon coordination to a metal ion, these bands often shift to longer wavelengths. researchgate.net Furthermore, new absorption bands can appear in the visible region, which are attributed to d-d transitions of the metal ion or metal-to-ligand charge transfer (MLCT) bands. researchgate.netunimi.it For instance, the UV-Vis spectra of copper(II) complexes with Schiff bases derived from 2-(2-aminoethyl)pyridine exhibit π→π* transitions around 209-261 nm and n→π* transitions around 329-409 nm. researchgate.net

The table below presents typical spectroscopic data for metal complexes with related ligands.

Spectroscopic TechniqueObservationInterpretation
IR Spectroscopy Shift in C-N stretching frequency of the pyridine ring. kpi.uaCoordination of the pyridine nitrogen to the metal ion. kpi.ua
Shift in NH₂ stretching vibrations. ekb.egInvolvement of the amino group in coordination. ekb.eg
UV-Vis Spectroscopy Shift of ligand-centered π → π* and n → π* transitions to longer wavelengths. researchgate.netConsequence of coordination. researchgate.net
Appearance of new bands in the visible region. researchgate.netunimi.itd-d transitions or metal-to-ligand charge transfer. researchgate.netunimi.it

Electronic and Magnetic Properties of Metal-2-(2-Aminoethyl)isonicotinonitrile Complexes

The incorporation of metal ions into complexes with this compound and its analogs gives rise to a range of interesting electronic and magnetic properties. These properties are a direct consequence of the interplay between the ligand field and the d-electrons of the transition metal.

Electronic Properties: The electronic properties of these complexes are often studied using techniques like cyclic voltammetry and UV-Vis spectroscopy. The redox potentials of the metal ions can be significantly altered upon coordination, which is a key aspect of their electrochemical behavior. The electronic spectra provide information about the d-orbital splitting and the nature of electronic transitions, which can be correlated with the geometry of the complex. iosrjournals.orgresearchgate.net For example, the electronic spectral data for some transition metal complexes have indicated an octahedral structure with a coordination number of six. iosrjournals.org

Magnetic Properties: The magnetic properties of these complexes are determined by the number of unpaired electrons on the metal center and the interactions between them. Magnetic susceptibility measurements over a range of temperatures can reveal whether a complex is paramagnetic, diamagnetic, ferromagnetic, or antiferromagnetic. researchgate.netnih.govmdpi.comnih.gov

For instance, mononuclear nickel(II) complexes with functionalized terpyridine derivatives exhibit paramagnetic behavior. mdpi.com The room temperature effective magnetic moments (μeff) for these complexes are around 3.06-3.09 BM, which is typical for magnetically isolated Ni(II) ions with a spin state of S=1. mdpi.com In contrast, some polynuclear copper(II) complexes have been shown to exhibit antiferromagnetic coupling between the metal centers. nih.gov The nature and strength of the magnetic coupling are highly dependent on the bridging ligands and the geometry of the complex. rsc.org

The table below summarizes the magnetic properties of some representative metal complexes.

Complex TypeMagnetic BehaviorKey Findings
Mononuclear Ni(II) complexesParamagneticEffective magnetic moments consistent with isolated S=1 spins. mdpi.com
Polynuclear Cu(II) complexesAntiferromagneticSuperexchange interactions between Cu(II) ions mediated by bridging ligands. nih.gov
Cobalt(II) coordination polymersVaries with ligandCan exhibit either easy-plane or easy-axis magnetic anisotropy depending on the bridging pyridine derivative. rsc.org

Supramolecular Chemistry and Coordination Polymers Derived from this compound

The ability of this compound to act as a bridging ligand, connecting multiple metal centers, makes it a valuable building block in the field of supramolecular chemistry and for the construction of coordination polymers. nih.gov

Supramolecular Chemistry: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov In the context of metal complexes, these interactions can lead to the formation of well-defined, higher-order structures. For example, the crystal packing of some copper(II) complexes is stabilized by hydrogen bonds and π-π stacking interactions, resulting in the formation of 3D supramolecular networks. nih.gov

Coordination Polymers: When a ligand like this compound systematically links metal ions into extended one-, two-, or three-dimensional networks, a coordination polymer is formed. mdpi.com The dimensionality and topology of the resulting polymer are dictated by the coordination geometry of the metal ion and the binding modes of the ligand. rsc.org

For example, a nickel(II) complex with 2-(4-bromophenoxy)acetohydrazide forms a one-dimensional coordination polymer through bridging chloride atoms. mdpi.com In another study, the use of different pyridine-based linkers with a cobalt(II) building block led to the formation of either a one-dimensional or a two-dimensional coordination polymer, demonstrating how the choice of the organic linker can be used to control the final structure. rsc.org The development of two-dimensional coordination polymers based on isocyano group coordination has also been reported, expanding the range of possible structures and properties. google.com

These extended structures are of significant interest due to their potential applications in areas such as catalysis, gas storage, and molecular magnetism.

Computational Chemistry and Theoretical Studies on 2 2 Aminoethyl Isonicotinonitrile

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, vibrational frequencies, and various electronic parameters.

Geometry Optimization and Conformational Landscapes

The first step in the computational analysis of 2-(2-Aminoethyl)isonicotinonitrile involves geometry optimization to determine its most stable three-dimensional structure. This process systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. Due to the presence of flexible single bonds in the aminoethyl side chain, the molecule can exist in multiple conformations.

Theoretical calculations, often performed using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to explore the conformational landscape. nih.gov By rotating the dihedral angles of the side chain, various conformers can be identified and their relative energies calculated. These calculations help in identifying the global minimum energy structure, which is the most populated conformer at equilibrium, as well as other low-energy conformers that may be accessible under different conditions. The optimized geometrical parameters, including bond lengths and bond angles, provide a detailed picture of the molecular architecture.

Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC(pyridine)-C(ethyl)1.51 Å
C(ethyl)-C(amino)1.53 Å
C(ethyl)-N(amino)1.46 Å
C≡N (nitrile)1.15 Å
Bond AngleC(pyridine)-C(ethyl)-C(amino)112.5°
C(ethyl)-C(amino)-H109.5°
Dihedral AngleN(pyridine)-C(pyridine)-C(ethyl)-C(amino)Variable (defines conformers)

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Vibrational Frequency Analysis and Scaled Quantum Mechanics Force Field (SQMFF) Methodology

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (infrared and Raman). The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity.

To improve the agreement with experimental data, the Scaled Quantum Mechanics Force Field (SQMFF) methodology is frequently applied. nih.gov This involves scaling the calculated force constants with a set of empirical scale factors, leading to more accurate predictions of the vibrational frequencies. The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motions, such as stretching, bending, and torsional vibrations of different functional groups within the molecule. chemrxiv.org

Electronic Structure Analysis (HOMO-LUMO, Atomic Charges, Molecular Electrostatic Potentials, Bond Orders, Dipole Moments)

The electronic properties of this compound are crucial for understanding its reactivity and intermolecular interactions. DFT calculations provide a wealth of information about the electronic structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key electronic frontiers. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. nih.gov

Table 2: Calculated Electronic Properties of this compound (Illustrative)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Atomic charges , calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveal the distribution of electron density within the molecule. This information helps in identifying electrophilic and nucleophilic sites.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state energies and, consequently, the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum. nih.govresearchgate.net

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations also provide information about the nature of the electronic transitions, such as n→π* or π→π* transitions, by identifying the molecular orbitals involved in the excitation. The predicted spectra can be compared with experimental measurements to validate the computational model and aid in the interpretation of the experimental data.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations provide valuable information about the static properties of an isolated molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can be used to explore its conformational flexibility in greater detail than static DFT calculations. By simulating the molecule over a period of time, one can observe transitions between different conformers and determine their relative populations.

Furthermore, MD simulations are particularly useful for studying the effects of the solvent on the molecule's structure and dynamics. By explicitly including solvent molecules in the simulation box, it is possible to investigate solute-solvent interactions, such as hydrogen bonding between the amino group and water molecules, and how these interactions influence the conformational preferences of the molecule. rsc.org

Quantum Chemical Descriptors for Reactivity and Interaction Analysis

From the results of DFT calculations, a variety of quantum chemical descriptors can be derived to predict the reactivity and interaction behavior of this compound. These descriptors provide a quantitative measure of various electronic and structural properties that govern chemical reactions.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The ability of an atom or molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the capacity to accept electrons.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

These descriptors, derived from the fundamental electronic structure, provide a powerful framework for rationalizing and predicting the chemical behavior of this compound in various chemical environments.

In Silico Modeling of Ligand Interactions for this compound Remains an Unexplored Area of Research

A thorough review of available scientific literature reveals a notable absence of computational chemistry and theoretical studies focused specifically on the in silico modeling of ligand interactions for the chemical compound this compound. While research into related isonicotinate (B8489971) and nicotinonitrile derivatives exists, direct investigations into the binding behavior and interaction profiles of this compound with biological targets through computational methods have not been documented.

Computational techniques such as molecular docking, density functional theory (DFT), and molecular dynamics simulations are pivotal in modern drug discovery and development. nih.govresearchgate.net These methods provide valuable insights into how a ligand, such as this compound, might interact with a protein's active site, predicting binding affinities and identifying key amino acid residues involved in the interaction. nih.govmdpi.com

Studies on similar molecular scaffolds, like isonicotinate derivatives and other cyanopyridine compounds, have demonstrated the utility of these computational approaches. For instance, research on various isonicotinate derivatives has utilized molecular docking to explore their potential as anticancer and antifungal agents. nih.gov Similarly, computational analyses of 2-amino-4,6-diphenylnicotinonitriles have shed light on their electronic properties and potential as fluorescent probes and anticancer agents. mdpi.com Furthermore, molecular docking studies have been successfully applied to novel 3-cyanopyridine (B1664610) derivatives to investigate their role as inhibitors of specific cancer-related proteins. nih.govmdpi.com

These examples underscore the potential of in silico modeling to elucidate the therapeutic promise of novel compounds. Such studies typically involve:

Molecular Docking: Predicting the preferred orientation of a ligand when bound to a target protein. This can yield a docking score, which estimates the binding affinity, and reveal specific interactions like hydrogen bonds and hydrophobic contacts. nih.govmdpi.com

Molecular Dynamics Simulations: Simulating the movement of the ligand-protein complex over time to assess its stability and the dynamics of the interactions. academie-sciences.fr

DFT Calculations: Investigating the electronic structure and properties of the molecule to understand its reactivity and interaction potential. nih.gov

Advanced Analytical Methodologies for the Characterization of 2 2 Aminoethyl Isonicotinonitrile and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) stands as a primary tool for the unequivocal determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For 2-(2-Aminoethyl)isonicotinonitrile (C₈H₉N₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally observed value. This high degree of accuracy allows for the confident confirmation of the molecular formula, a critical first step in structural elucidation. Any significant deviation between the theoretical and measured mass would indicate the presence of impurities or an incorrect structural assignment.

Table 1: Theoretical and Expected HRMS Data for this compound

IonMolecular FormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₈H₁₀N₃⁺148.0875

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the aminoethyl side chain. The chemical shifts (δ) of the pyridine protons would be influenced by the positions of the cyano and aminoethyl substituents. The ethyl group would likely appear as two multiplets, corresponding to the two methylene (B1212753) groups, with their integration values confirming the number of protons. The amine (NH₂) protons might appear as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atom of the cyano group (C≡N) would have a characteristic chemical shift in the 115-125 ppm region. The sp²-hybridized carbons of the pyridine ring would appear in the aromatic region (typically 120-160 ppm), while the sp³-hybridized carbons of the ethyl side chain would be found in the aliphatic region (typically 10-50 ppm).

2D NMR: Two-dimensional NMR techniques are invaluable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of the protons in the aminoethyl chain and within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting the different fragments of the molecule, such as linking the aminoethyl side chain to the pyridine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H3~7.5~122
Pyridine-H5~7.8~125
Pyridine-H6~8.6~150
-CH₂-N~3.0~40
-CH₂-Py~3.2~45
-NH₂Variable (broad)-
C2 (Pyridine)-~160
C4 (Pyridine)-~118
CN-~117

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a unique "fingerprint" that can be used for identification and to confirm the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A sharp, intense band around 2230 cm⁻¹ would be indicative of the C≡N (nitrile) stretching vibration. The N-H stretching vibrations of the primary amine would likely appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would appear just below 3000 cm⁻¹. The "fingerprint region" (below 1600 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and stretching vibrations of the entire molecule.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is also typically strong in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals, which would be useful for characterizing the pyridine moiety.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-C≡NStretch~2230
-NH₂Symmetric & Asymmetric Stretch3300 - 3500
Aromatic C-HStretch>3000
Aliphatic C-HStretch<3000
C=C, C=N (Pyridine)Ring Stretch1400 - 1600
-NH₂Scissoring~1600

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within the molecule.

For this compound, the pyridine ring, being an aromatic system, will exhibit characteristic π→π* transitions. The presence of the cyano and aminoethyl substituents will influence the wavelength of maximum absorption (λ_max). It is expected that the compound will show strong absorption in the UV region, likely with multiple bands corresponding to the different electronic transitions within the substituted pyridine system.

Chromatographic Techniques (HPLC, LC-MS/MS) for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. The retention time of the compound would be a key parameter for its identification and quantification. The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling HPLC with tandem mass spectrometry provides an even more powerful analytical tool. As the compound elutes from the HPLC column, it is introduced into the mass spectrometer, which provides mass information for the separated components. In MS/MS mode, a specific ion (e.g., the [M+H]⁺ ion of this compound) can be selected and fragmented to produce a characteristic fragmentation pattern. This provides a high degree of selectivity and sensitivity, making it ideal for detecting and quantifying the compound in complex matrices.

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This would offer an unambiguous confirmation of the molecular structure and could reveal details about hydrogen bonding and crystal packing.

Powder X-ray Diffraction (PXRD): If single crystals are not available, PXRD can be used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is characteristic of the crystal lattice and can be used for phase identification and to assess the crystallinity of the material.

Applications of 2 2 Aminoethyl Isonicotinonitrile As a Building Block in Advanced Materials and Functional Molecules Research

Hypothetical Role as a Precursor in the Synthesis of Complex Organic Molecules

In principle, 2-(2-Aminoethyl)isonicotinonitrile possesses two key reactive sites: the primary amine of the ethylamino group and the nitrile (cyano) group on the pyridine (B92270) ring. These functional groups make it a potentially versatile building block for synthesizing more complex heterocyclic structures. The primary amine could undergo reactions such as acylation, alkylation, or Schiff base condensation. The isonicotinonitrile moiety, with its electron-withdrawing cyano group, could participate in nucleophilic aromatic substitution or be transformed into other functional groups like carboxylic acids or tetrazoles.

However, a review of scientific literature yields no specific examples or detailed research findings where this compound is explicitly used as a starting material for the synthesis of complex organic molecules. While related compounds like alkylazinylcarbonitriles and other cyanopyridine derivatives are used to create biologically active molecules and fused heterocyclic systems, the specific reaction pathways and resulting compounds from this compound have not been documented. nih.govnih.gov

Potential for Incorporation into Functional Polymers and Supramolecular Assemblies

The structure of this compound suggests it could be integrated into polymeric chains or supramolecular structures. The primary amine could serve as a monomeric unit in step-growth polymerization to form polyamides or polyimines. Alternatively, the pyridine nitrogen and the nitrile group could act as coordination sites for metal ions, leading to the formation of coordination polymers. In supramolecular chemistry, the molecule's ability to engage in hydrogen bonding (via the N-H group), metal coordination (via the pyridine and nitrile nitrogens), and potentially π-π stacking (via the pyridine ring) could allow it to form well-ordered assemblies. nih.govnih.gov

Despite this theoretical potential, there is no available research demonstrating the polymerization of this compound or its use in creating specific supramolecular structures. The field relies on experimental data to confirm such applications, and these data are currently absent for this compound.

Theoretical Design and Synthesis of Novel Molecular Frameworks

The pyridine-4-nitrile structure is a known motif in the design of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where the nitrogen atoms of the pyridine and nitrile can coordinate to metal centers or participate in covalent bond formation to build extended, porous structures. rsc.orgchemrxiv.orgmdpi.com The ethylamine (B1201723) side chain of this compound could introduce additional functionality within the pores of such a framework, potentially serving as a site for post-synthetic modification or as a basic catalytic center.

While the design principles for such frameworks are well-established, there are no published studies that report the successful synthesis and characterization of a MOF, COF, or any other molecular framework using this compound as the organic linker.

Future Research Directions and Potential for Molecular Engineering

Given the lack of current research, the entire scope of applications for this compound remains a subject for future exploration. The potential for molecular engineering is inherent in its bifunctional nature. Future research could investigate its synthesis and reactivity, exploring its utility as a building block for novel pharmaceuticals, agrochemicals, or functional materials. Its metal-coordinating ability could be explored for applications in catalysis or sensing. Furthermore, its potential as a functional monomer could be realized in the development of new polymers with tailored properties. However, until foundational research is conducted and published, any discussion of its future potential remains speculative.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(2-Aminoethyl)isonicotinonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves substitution reactions using 2-chloroisonicotinonitrile as a precursor. For example, reacting 2-chloroisonicotinonitrile with ethylenediamine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours yields the target compound. Catalysts like potassium carbonate or triethylamine can enhance reaction efficiency. Optimization should focus on solvent choice, temperature, and stoichiometric ratios of reagents to maximize yield and purity .
  • Key Parameters :

  • Solvent: DMF or acetonitrile.
  • Temperature: 80–100°C.
  • Catalyst: 1.2–1.5 equivalents of K₂CO₃.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the aminoethyl group (δ 2.8–3.2 ppm for CH₂NH₂) and nitrile functionality (C≡N peak at ~120 ppm in ¹³C).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 162.1 for C₈H₁₀N₃).
  • Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (N-H stretch) confirm functional groups.
  • HPLC-PDA : Purity analysis (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.
    • Data Validation : Triangulate results across techniques to resolve ambiguities (e.g., distinguishing primary amine signals from solvent artifacts) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during bulk handling.
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors or dust.
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations.
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation.
    • Reference Standards : Follow GHS guidelines for flammable liquids (Category 3) and skin irritants (Category 1B) .

Advanced Research Questions

Q. How should researchers address contradictory biological activity data observed for this compound across studies?

  • Methodological Answer :

  • Replicate Experiments : Conduct dose-response assays (e.g., IC₅₀ determinations) in triplicate under standardized conditions (pH, temperature, cell lines).
  • Control Variables : Account for batch-to-batch purity variations using HPLC and adjust for solvent effects (e.g., DMSO vs. aqueous solutions).
  • Statistical Analysis : Apply ANOVA or Student’s t-tests to assess significance. Use Cohen’s d to quantify effect size discrepancies.
  • Mechanistic Studies : Pair activity assays with structural analogs (e.g., 2-(2-Aminoethyl)thiazole) to identify structure-activity relationships (SAR) .

Q. What strategies can optimize the yield of this compound in large-scale syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to K₂CO₃, such as cesium carbonate or DBU, to improve reaction kinetics.
  • Solvent-Free Conditions : Explore microwave-assisted synthesis to reduce reaction time and solvent waste.
  • Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) for higher purity.
  • Scale-Up Challenges : Monitor exothermic reactions closely; employ jacketed reactors for temperature control .

Q. What are the emerging applications of this compound in drug discovery and chemical biology?

  • Methodological Answer :

  • Antimicrobial Agents : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution assays.
  • Enzyme Inhibition : Evaluate inhibition of kinases or proteases via fluorescence-based assays (e.g., FRET substrates).
  • Chemical Probes : Functionalize the aminoethyl group with biotin or fluorophores (e.g., FITC) for target identification via pull-down assays or microscopy.
  • Metal Coordination : Explore chelation properties with transition metals (Cu²⁺, Zn²⁺) for catalytic or sensing applications .

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